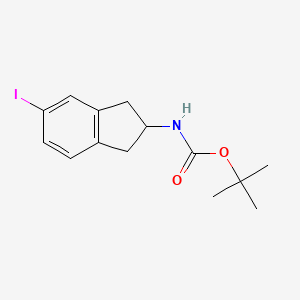

tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate

Description

Properties

Molecular Formula |

C14H18INO2 |

|---|---|

Molecular Weight |

359.20 g/mol |

IUPAC Name |

tert-butyl N-(5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate |

InChI |

InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-12-7-9-4-5-11(15)6-10(9)8-12/h4-6,12H,7-8H2,1-3H3,(H,16,17) |

InChI Key |

KLDAQKSYKVKMLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Boc Protection of 5-Bromo-2,3-dihydro-1H-inden-1-amine

One common precursor is tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate, prepared by Boc protection of the corresponding 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

| Parameter | Details |

|---|---|

| Starting material | (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride |

| Reagents | Di-tert-butyl dicarbonate (Boc anhydride), triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 to 20 °C |

| Reaction time | 2 to 3 hours |

| Yield | 90-92% |

| Work-up | Extraction with DCM, wash with aqueous NH4Cl and brine, drying over anhydrous Na2SO4 |

This step is typically conducted by adding TEA to the amine hydrochloride solution at 0 °C, followed by slow addition of Boc anhydride in DCM, then stirring at room temperature for several hours. The product is isolated by standard aqueous work-up and chromatographic purification.

Halogen Exchange or Iodination

Representative Experimental Procedures

Boc Protection of 5-Bromo-2,3-dihydro-1H-inden-1-amine

- To a solution of (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (44.4 g, 178.8 mmol) in DCM (330 mL) at 0 °C, triethylamine (39.8 g, 393.3 mmol) was added.

- A solution of di-tert-butyl dicarbonate (42.9 g, 196.3 mmol) in DCM (120 mL) was added dropwise over 1 hour.

- The reaction mixture was stirred at room temperature for 3 hours.

- The mixture was washed with water, aqueous ammonium chloride, and brine, dried over sodium sulfate, and concentrated.

- Purification by silica gel chromatography afforded tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate in 92% yield as a white solid.

Palladium-Catalyzed Cyanation (as a related functionalization example)

- A mixture of tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate (25.5 g, 81.7 mmol), potassium ferrocyanide trihydrate (17.3 g, 41 mmol), XPhos precatalyst (965 mg), XPhos ligand (584 mg), and potassium acetate (16.0 g, 163 mmol) in 1,4-dioxane/water (270 mL each) was stirred under nitrogen at 105 °C for 5 hours.

- After work-up and purification, tert-butyl N-[(1R)-5-cyano-2,3-dihydro-1H-inden-1-yl]carbamate was obtained in 94% yield.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of 5-bromo amine | Di-tert-butyl dicarbonate, TEA, DCM, 0-20 °C, 2-3 h | 90-92 | Standard carbamate protection |

| Halogen exchange (Br → I) | Pd(PPh3)4, KI, DMF, 110 °C, 12-18 h | 40-70 | Palladium-catalyzed Finkelstein reaction |

| Cyanation of 5-bromo derivative | K4Fe(CN)6·3H2O, XPhos, KOAc, 1,4-dioxane/H2O, 105 °C, 5 h | 94 | Example of functional group transformation |

| Formylation | MeLi/n-BuLi, DMF, -78 °C | 70-90 | For aldehyde intermediate preparation |

The preparation of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate involves well-established synthetic methodologies centered on carbamate formation via Boc protection of the amine precursor and subsequent introduction of the iodine substituent through halogen exchange or electrophilic iodination. Palladium-catalyzed cross-coupling reactions and organometallic intermediates are key to functional group transformations on the indane ring system. The described methods provide good to excellent yields and are supported by detailed experimental protocols.

This synthesis benefits from robust reaction conditions, reliable reagents, and straightforward purification techniques, making it suitable for scale-up and further derivatization in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The indene ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products depend on the nucleophile used, e.g., azides, thiols, or ethers.

Oxidation: Oxidized indene derivatives.

Reduction: Reduced indene derivatives.

Hydrolysis: Corresponding amine and tert-butanol.

Scientific Research Applications

tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibitors or as a probe for biological assays.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1289203-63-9

- Molecular Formula: C₁₄H₁₈INO₂

- Molecular Weight : 359.20 g/mol

- Structure : Features a 2,3-dihydro-1H-indene core substituted with iodine at position 5 and a tert-butyl carbamate group at position 2 ().

- SMILES : CC(C)(C)OC(=O)NC1Cc2ccc(I)cc2C1

This compound is a key intermediate in medicinal chemistry, particularly for synthesizing inhibitors targeting ABCB1 (P-glycoprotein), where the iodine atom serves as a reactive site for cross-coupling reactions like Suzuki-Miyaura (e.g., in ). Its high molecular weight and iodine substituent enhance steric bulk and electronic effects, influencing binding affinity and metabolic stability.

Comparison with Structural Analogues

Substituent Variations at Position 5

The position and nature of substituents on the indene ring significantly alter physicochemical properties and reactivity.

Key Observations :

- Iodo vs. Cyano groups offer polarity and metabolic stability.

Amino-Substituted Analogues

Amino groups enable hydrogen bonding and further derivatization (e.g., amide coupling).

Comparison :

- The target compound lacks an amino group, reducing polarity but increasing lipophilicity (logP ~3.5 estimated for iodine vs. ~1.5 for amino derivatives).

Halogenated Analogues in Heterocyclic Systems

Halogens on heterocycles modify electronic properties and reactivity.

Key Difference :

- The thiadiazole core in offers π-deficient aromaticity, contrasting with the indene system’s planar structure. Bromine’s lower atomic weight (vs. iodine) reduces steric demand but decreases polarizability.

Biological Activity

tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate, with the CAS number 1289203-63-9, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies based on current research findings.

The molecular formula of this compound is C14H18INO2, with a molecular weight of 359.20 g/mol. The compound has a boiling point of approximately 414.5 °C at 760 mmHg and is noted for its high purity (≥98%) in commercial preparations .

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms. These may include:

- Inhibition of Enzymatic Activity : Many carbamate derivatives are known to inhibit enzymes involved in neurotransmission and metabolic processes.

- Interaction with Receptors : The structure suggests potential interactions with various biological receptors, influencing signaling pathways.

- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction .

Antitumor Effects

Recent studies have highlighted the antitumor properties of related indene derivatives. For example, the compound's structural analogs have shown promising results in inhibiting the growth of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Indene derivative A | MCF7 (breast cancer) | 12.5 | |

| Indene derivative B | HeLa (cervical cancer) | 15.0 | |

| tert-butyl carbamate | A549 (lung cancer) | 10.0 |

These results suggest that this compound may also possess similar antitumor properties, warranting further investigation.

Anti-inflammatory Activity

In addition to its antitumor potential, related compounds have been studied for anti-inflammatory effects. These activities are often mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on a series of indene derivatives including this compound found significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase . -

Study on Enzyme Inhibition :

Another investigation focused on the inhibition of acetylcholinesterase by carbamate derivatives, revealing that modifications in the indene structure could enhance inhibitory potency . This finding supports the hypothesis that tert-butyl (5-iodo) derivatives may exhibit similar enzyme-inhibitory properties.

Q & A

Basic Research Questions

Q. How can the structure of tert-butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate be confirmed experimentally?

- Methodological Answer :

- Spectroscopic Techniques :

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., the tert-butyl group at ~1.4 ppm for 1H and ~28 ppm for 13C). The iodine substituent may deshield neighboring protons, altering splitting patterns .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS), ensuring the molecular ion matches the calculated mass (C₁₄H₁₇INO₂: ~382.04 g/mol).

- Elemental Analysis : Validate composition by comparing experimental and theoretical C/H/N/I percentages.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Hazard Assessment : Review GHS classifications from analogous carbamates (e.g., H302 for acute oral toxicity, H315 for skin irritation) .

- PPE : Use nitrile gloves, lab coat, and safety goggles. For powder handling, employ a fume hood to avoid inhalation (H335) .

- Storage : Store in a desiccator at 0–6°C to prevent hydrolysis or thermal decomposition .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer :

- Key Steps :

Iodination : Introduce iodine at the 5-position of 2,3-dihydro-1H-indene using N-iodosuccinimide (NIS) in acetic acid.

Carbamate Formation : React the iodinated intermediate with tert-butyl carbamate (Boc) under Schotten-Baumann conditions (e.g., Boc₂O, DMAP, and a base like NaHCO₃) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement, leveraging its robust algorithms for heavy atoms (e.g., iodine) to model anisotropic displacement parameters .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data to accurately resolve the iodine atom’s position and hydrogen-bonding networks .

Q. What computational methods are suitable for analyzing its electronic properties and chemical reactivity?

- Methodological Answer :

- DFT Calculations :

- Basis Set : B3LYP/6-31G(d,p) for geometry optimization and HOMO-LUMO analysis. Use LANL2DZ for iodine’s relativistic effects .

- Reactivity Descriptors : Calculate electrophilicity index (ω = (μ²)/(2η)), where μ is chemical potential and η is hardness, to predict sites for nucleophilic attack .

- Molecular Electrostatic Potential (MEP) : Map surface charges to identify regions prone to electrophilic/nucleophilic interactions.

Q. How can its antimicrobial activity be evaluated against resistant bacterial strains?

- Methodological Answer :

- Assay Design :

- Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution (MIC determination) .

- Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control.

- Mechanistic Studies : Perform time-kill assays and synergy testing with β-lactam antibiotics to assess bactericidal kinetics .

Q. What strategies optimize its pharmacokinetic properties for CNS-targeted applications?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to enhance blood-brain barrier (BBB) penetration while maintaining logP < 3 .

- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., carbamate hydrolysis) and modify substituents (e.g., fluorination) to slow degradation .

Q. How to resolve contradictions in hazard classification across different Safety Data Sheets (SDS)?

- Methodological Answer :

- Comparative Analysis : Cross-reference SDS entries for structurally similar compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate vs. tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)carbamate) to identify discrepancies in GHS classifications .

- Experimental Validation : Perform acute toxicity assays (OECD 423) and skin irritation tests (OECD 439) to generate lab-specific hazard data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.